molecular formula C27H27N3O5S B15284423 propan-2-yl 3-[[(5E)-5-[[1-(2-ethoxy-2-oxoethyl)-2-methylindol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate

propan-2-yl 3-[[(5E)-5-[[1-(2-ethoxy-2-oxoethyl)-2-methylindol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate

Cat. No.: B15284423
M. Wt: 505.6 g/mol
InChI Key: QXOSSKXBUAXRJC-OEAKJJBVSA-N
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Description

Isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a complex organic compound that features a combination of indole, thiazolidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidine ring, and finally, the coupling with the benzoate group. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate involves its interaction with specific molecular targets. The indole and thiazolidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as tryptophan and serotonin share the indole moiety and have significant biological roles.

    Thiazolidine Derivatives: Thiazolidinediones, used in diabetes treatment, share the thiazolidine ring structure.

    Benzoate Derivatives: Compounds like methyl benzoate are used in various industrial applications.

Uniqueness

Isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is unique due to its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

IUPAC Name

propan-2-yl 3-[[(5E)-5-[[1-(2-ethoxy-2-oxoethyl)-2-methylindol-3-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C27H27N3O5S/c1-5-34-24(31)15-30-17(4)21(20-11-6-7-12-22(20)30)14-23-25(32)29-27(36-23)28-19-10-8-9-18(13-19)26(33)35-16(2)3/h6-14,16H,5,15H2,1-4H3,(H,28,29,32)/b23-14+

InChI Key

QXOSSKXBUAXRJC-OEAKJJBVSA-N

Isomeric SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=NC4=CC=CC(=C4)C(=O)OC(C)C)S3)C

Canonical SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=CC(=C4)C(=O)OC(C)C)S3)C

Origin of Product

United States

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